molecular formula C7H10N2O4 B14497690 Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate CAS No. 64532-25-8

Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate

Katalognummer: B14497690
CAS-Nummer: 64532-25-8
Molekulargewicht: 186.17 g/mol
InChI-Schlüssel: WWCUEBXYDNPXPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate is an organic compound with a complex structure that includes both amine and ester functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate typically involves the reaction of dimethyl acetylenedicarboxylate with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile, and the temperature is maintained to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and other additives may be employed to improve the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate has several applications in scientific research:

Wirkmechanismus

The mechanism by which Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may participate in enzyme-catalyzed reactions, where it binds to active sites and undergoes transformations that lead to the formation of specific products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethylamine: A simpler amine with similar reactivity but lacking the ester functional group.

    Dimethyl acetylenedicarboxylate: A related compound used in the synthesis of Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate.

    N,N-Dimethyl-3-pentanamine: Another amine with different structural features and reactivity

Uniqueness

This compound is unique due to its combination of amine and ester functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings.

Eigenschaften

CAS-Nummer

64532-25-8

Molekularformel

C7H10N2O4

Molekulargewicht

186.17 g/mol

IUPAC-Name

dimethyl 2-(aminomethylideneamino)but-2-enedioate

InChI

InChI=1S/C7H10N2O4/c1-12-6(10)3-5(9-4-8)7(11)13-2/h3-4H,1-2H3,(H2,8,9)

InChI-Schlüssel

WWCUEBXYDNPXPD-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C=C(C(=O)OC)N=CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.